Pimozide N-Oxide

Pharmaceutical Quality Control USP/EP Compendial Analysis HPLC Impurity Profiling

Pharmaceutical QC labs risk ANDA rejection when using incorrect impurity standards. Pimozide N-Oxide is the official EP Impurity E (USP Pimozide N-oxide) reference standard essential for HPLC system suitability testing per harmonized USP 2025 methods. • RRT 1.3, acceptance criterion NMT 0.5% - distinct from all other Pimozide impurities A-D. • hERG-active oxidative degradation product; critical for cardiac safety and stability-indicating assays. • Supplied with full COA and pharmacopeial traceability for DMF/ANDA compliance.

Molecular Formula C28H29F2N3O2
Molecular Weight 477.5 g/mol
CAS No. 1083078-88-9
Cat. No. B138724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide N-Oxide
CAS1083078-88-9
Synonyms1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; 
Molecular FormulaC28H29F2N3O2
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]
InChIInChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)
InChIKeySAVNBLOUWOJISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimozide N-Oxide (CAS 1083078-88-9): Pharmacopeial Reference Standard, Degradation Product, and hERG-Active Impurity of the Antipsychotic Pimozide


Pimozide N-Oxide (CAS 1083078-88-9, molecular formula C₂₈H₂₉F₂N₃O₂, MW 477.55 g/mol) is the N-oxidized derivative of the diphenylbutylpiperidine antipsychotic drug Pimozide (Orap®). It is officially designated as EP Impurity E and USP Pimozide N-oxide in the major pharmacopeias [1]. The compound is unique among the five listed Pimozide process impurities (A–E) in that it serves a dual regulatory role: it is both a manufacturing process impurity and an oxidative degradation product formed under stress conditions [2]. Like its parent drug, Pimozide N-Oxide retains inhibitory activity at the cardiac hERG potassium channel, making its quantification critical for cardiac safety assessment in pharmaceutical quality control . The compound is supplied as a high-purity (>95%) off-white powder reference standard, typically stored at 2–8°C, and is used exclusively for analytical method development, method validation, ANDA/DMF submissions, and stability studies [3].

Why Generic Pimozide Impurity Standards Cannot Substitute for Pimozide N-Oxide (EP Impurity E) in Regulated Pharmaceutical Analysis


Pimozide N-Oxide cannot be replaced by the parent drug Pimozide or by other Pimozide impurities (A, B, C, D) in analytical workflows because each impurity possesses a distinct chromatographic retention time, unique pharmacopeial acceptance criterion, and a different toxicological risk profile. The USP monograph assigns Pimozide N-Oxide a specific Relative Retention Time (RRT) of 1.3 and a limit of NMT 0.5%, values that differ from every other specified impurity—for example, Impurity A (Pimozide amine, RRT 0.1, NMT 0.5%) and Didehydropimozide (RRT 1.1, NMT 0.5%) [1]. Critically, Impurity A (DHPBI) is the major pharmacologically active metabolite formed via CYP3A4-mediated N-dealkylation, whereas Impurity E (the N-oxide) is formed via a chemically and metabolically distinct oxidative pathway and is classified as a degradation product [2]. Furthermore, Pimozide N-Oxide retains hERG potassium channel inhibitory activity—a property directly linked to the QT-prolongation risk that defines Pimozide's black-box cardiac safety warning—while the major dealkylated metabolite DHPBI (Impurity A) has a different pharmacological and safety profile [3]. Substituting a generic reference standard or a different impurity for Pimozide N-Oxide in a validated HPLC method will produce incorrect retention time identification, invalid system suitability results, and non-compliance with USP/EP acceptance criteria, potentially leading to batch failure or regulatory citation [1].

Pimozide N-Oxide (1083078-88-9): Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


USP Pharmacopeial Chromatographic Identity: Pimozide N-Oxide RRT 1.3 with NMT 0.5% Acceptance Criterion Versus All Other Specified Impurities

Under the harmonized USP 2025 HPLC method for Pimozide Organic Impurities (UV 280 nm, L1 column, ammonium acetate/acetonitrile gradient), Pimozide N-Oxide elutes at a Relative Retention Time (RRT) of 1.3 relative to Pimozide (RRT = 1.0), with an individual acceptance criterion of NMT 0.5% [1]. This chromatographic position is unique: the N-oxide elutes after all other specified impurities, including Pimozide olefin (RRT 1.2), Didehydropimozide (RRT 1.1), o-Pimozide isomer (RRT 0.95), Desfluoro pimozide (RRT 0.9), and Pimozide amine/Impurity A (RRT 0.1). The total impurities limit across all specified and unspecified impurities is NMT 1.0%, meaning the N-oxide alone can consume up to half of the total impurity budget [1].

Pharmaceutical Quality Control USP/EP Compendial Analysis HPLC Impurity Profiling

hERG Potassium Channel Inhibitory Activity: Pimozide N-Oxide Retains Cardiac Ion Channel Activity Linked to Parent Drug QT Prolongation Risk

Pimozide N-Oxide is characterized by multiple authoritative sources as possessing hERG inhibitory activity . The parent drug Pimozide is one of the most potent hERG channel blockers among antipsychotics, with a patch-clamp electrophysiology IC₅₀ of 18 nM and less than 10-fold selectivity for the therapeutic target (dopamine D₂ receptor) relative to hERG [1][2]. This narrow therapeutic-to-cardiotoxic index is shared with sertindole and thioridazine but distinguishes Pimozide from haloperidol, which exhibits greater D₂/hERG selectivity [2]. The retention of hERG activity by the N-oxide impurity means that elevated impurity levels in drug product could theoretically contribute to the cumulative cardiac risk profile—a concern that directly motivates the pharmacopeial limit of NMT 0.5% [3]. Note: a specific IC₅₀ value for isolated Pimozide N-Oxide at hERG has not been published in the peer-reviewed literature; the classification as hERG-active is derived from vendor and regulatory characterizations .

Cardiac Safety Pharmacology hERG Channel Inhibition QT Prolongation Risk Assessment

Dual Regulatory Classification: Pimozide N-Oxide as Both Process Impurity and Oxidative Degradation Product—Distinct from All Other Pimozide Impurities

Pimozide N-Oxide (Impurity E) is the only compound among the five EP-specified Pimozide impurities (A–E) that is simultaneously classified as a manufacturing process impurity AND an oxidative degradation product (DP) [1]. In contrast, Impurity A (DHPBI, RRT 0.1) is both a process impurity and the major pharmacologically active metabolite generated via CYP3A4-mediated N-dealkylation, while Impurities B, C, and D are exclusively process-related [1]. This dual identity has direct practical consequences: under ICH Q1A(R2) forced degradation conditions, Pimozide shows moderate stability under oxidative stress with the N-oxide identified as the principal degradation product, whereas it remains stable under thermal stress (60–80°C, 105 days) and shows only moderate degradation under acidic/alkaline conditions [2][3]. An LC-MS stability-indicating method confirmed that Pimozide is most sensitive to UV light and alkali conditions, with the N-oxide impurity requiring specific monitoring under oxidative stress [3].

Forced Degradation Studies Stability-Indicating Methods ICH Q3A/Q3B Impurity Qualification

Physicochemical Property Differentiation: Molecular Weight, LogP, and N-Oxide Polarity Distinguished from Parent Pimozide and Haloperidol

Pimozide N-Oxide (MW 477.55 g/mol) is 16 mass units heavier than the parent drug Pimozide (MW 461.55 g/mol), corresponding to the addition of a single oxygen atom at the piperidine nitrogen to form the N-oxide zwitterion (N⁺–O⁻) [1]. The calculated LogP for Pimozide N-Oxide is 6.24, compared to reported LogP values for Pimozide ranging from 5.79 to 6.36 depending on the measurement method (ALOGPS: 6.36; ChemAxon: 5.83; experimental: 6.06) [2]. Despite the introduction of the polar N-oxide moiety, the LogP remains high due to the dominant lipophilicity of the bis(4-fluorophenyl)butyl scaffold. The polar surface area (PSA) increases from 41.03 Ų (Pimozide) to 67.48 Ų (N-Oxide), reflecting the contribution of the N-oxide oxygen . These property differences are directly exploited in reversed-phase HPLC: the N-oxide elutes after Pimozide (RRT 1.3) under the USP method, a behavior attributed to specific solvation effects of the N-oxide group with the ion-pairing reagent (tetrabutylammonium hydrogen sulfate) in the mobile phase [1].

Physicochemical Characterization LogP Determination Chromatographic Method Development

Electrochemical Oxidation Signature: Irreversible Oxidation at +1.1 V Enables Selective Voltammetric Detection of Pimozide and Its N-Oxide Derivative

Pimozide undergoes irreversible electrochemical oxidation at a glassy carbon electrode in Britton-Robinson buffer (pH 2.1) with a peak potential of +1.1 V versus Ag/AgCl, producing the N-oxide as the primary oxidation product. This oxidation generates a quasi-reversible redox couple at much lower potentials corresponding to the N-oxide/reduced pimozide interconversion [1]. Differential pulse voltammetry (DPV) using this oxidation signal enables pimozide quantification over a linear range of 8×10⁻⁷ to 1×10⁻⁴ M. An HPLC method with electrochemical detection (HPLC-EC) achieved an exceptional detection limit of 2.7×10⁻¹⁰ M (0.25 ppb), demonstrating the power of electrochemical detection for ultra-trace analysis [1]. In contrast, haloperidol—a structural comparator from the butyrophenone class—oxidizes at a different potential and via a different mechanism, reflecting the distinct electrochemical behavior of the diphenylbutylpiperidine scaffold [2].

Electroanalytical Chemistry Differential Pulse Voltammetry HPLC-EC Detection

Metabolic Interconversion: Pimozide N-Oxide Is Both a Metabolite and a Reducible Prodrug Precursor of Pimozide—Distinct from Irreversible Dealkylation Metabolites

Pimozide N-Oxide can be reduced back to pharmacologically active Pimozide via chemical or enzymatic reduction, establishing a reversible metabolic relationship not shared with the major dealkylated metabolite DHPBI (Impurity A) . The primary metabolic pathway of Pimozide is CYP3A4-mediated N-dealkylation to DHPBI (Impurity A), with CYP3A4 being the dominant isoform (Km ~1300 nM, Vmax ~2.6 pmol/min/pmol CYP for recombinant CYP3A4) and CYP2D6 contributing via 5-hydroxylation (Km ~82 nM, Vmax ~0.78 pmol/min/pmol CYP) [1]. The N-oxide formation pathway, in contrast, is mediated by flavin-containing monooxygenases (FMOs) and/or non-enzymatic oxidation, not by CYP450 enzymes [2]. The metabolites of Pimozide are generally considered pharmacologically inactive, as peak pharmacological activity correlates with brain levels of unchanged Pimozide rather than total radioactivity [3]. However, the potential for N-oxide reduction back to active Pimozide in the reducing environment of the gastrointestinal tract or liver means that the N-oxide impurity in drug product could theoretically contribute to systemic drug exposure if present at elevated levels.

Drug Metabolism CYP450 Biotransformation Prodrug Activation

Pimozide N-Oxide (1083078-88-9): Highest-Value Application Scenarios for Scientific Procurement


USP/EP Compendial Impurity Testing and ANDA/DMF Regulatory Submissions

Pimozide N-Oxide reference standard is indispensable for executing the harmonized USP 2025 Organic Impurities test for Pimozide drug substance and drug product. The method specifies Pimozide N-Oxide at RRT 1.3 with an acceptance criterion of NMT 0.5% [1]. Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Pimozide tablets (1 mg and 2 mg strengths) must demonstrate that their product meets these impurity limits using an authenticated reference standard. The standard is also required for Drug Master File (DMF) submissions, quality control batch release testing, and ongoing stability studies per ICH Q1A(R2). Procurement of a COA-documented, EP/USP-traceable Pimozide N-Oxide standard from a GMP-compliant supplier (e.g., SynZeal, Veeprho, BOC Sciences) ensures regulatory acceptance of analytical data [2].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

Because Pimozide N-Oxide is the principal oxidative degradation product of Pimozide, it must be specifically resolved and quantified in any stability-indicating HPLC method intended for product shelf-life monitoring [1]. Under oxidative forced degradation conditions, the N-oxide is formed as the primary degradant, while the drug remains relatively stable under thermal, acidic, and basic stress [2]. The electrochemical detection approach (HPLC-EC, LOD 2.7×10⁻¹⁰ M) provides an ultra-sensitive alternative to UV detection for monitoring trace N-oxide formation in low-dose formulations, where conventional UV methods may lack the sensitivity to detect degradation at early time points . Method development laboratories require the authentic N-oxide standard for peak identification, system suitability solution preparation, and determination of relative response factors (RRF) for accurate quantification without the need for full calibration curves for each impurity.

Cardiac Safety Assessment and hERG Channel Pharmacology Studies

Pimozide is one of the most potent hERG channel-blocking antipsychotics (IC₅₀ 18 nM), with a D₂/hERG selectivity ratio of less than 10-fold that underlies its FDA black-box warning for QT prolongation and torsades de pointes [1][2]. The N-oxide impurity retains hERG inhibitory activity, creating a specific need for its quantification as part of the cardiac safety risk assessment for Pimozide-containing products . Academic and industrial pharmacology laboratories investigating structure-activity relationships (SAR) of hERG channel blockers can use Pimozide N-Oxide as a comparator compound to assess how N-oxidation modulates ion channel activity relative to the parent drug. This application is particularly relevant given the ICH S7B and E14 guidelines requiring thorough QT assessment for all new chemical entities and the growing interest in understanding how drug metabolites and impurities contribute to proarrhythmic risk.

Metabolic Pathway Elucidation and Deuterated Internal Standard Applications

Pimozide N-Oxide serves as a key analytical tool for drug metabolism and pharmacokinetic (DMPK) studies of Pimozide. The deuterated analog, Pimozide-d5 N-Oxide (CAS 1794795-40-6), is used as a stable isotope-labeled internal standard for LC-MS/MS quantification of the N-oxide metabolite in plasma and tissue samples, enabling accurate correction for matrix effects and ionization variability [1]. The reversible N-oxide↔Pimozide interconversion has potential significance for understanding the complete metabolic fate of Pimozide, as the N-oxide may serve as a circulating reservoir that can be reduced back to active drug in vivo [2]. Researchers studying flavin-containing monooxygenase (FMO) pharmacogenetics, CYP450-mediated drug-drug interactions (particularly with CYP3A4 inhibitors like ketoconazole, which inhibits DHPBI formation by 88%), and interindividual variability in Pimozide metabolism benefit from access to both the unlabeled and deuterated N-oxide standards .

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